Lipophilicity (LogP) Differentiation: Cyclopropyl Confers Lower logP Than Methyl or Ethyl Analogs Despite Higher Molecular Weight
The target compound exhibits a computed logP of –0.96, which is 0.24 log units more hydrophilic than the methanesulfonamide analog (logP –0.73) and 0.63 log units more hydrophilic than the ethanesulfonamide analog (logP –0.34), despite possessing a larger molecular weight (204.29 vs. 178.25 and 192.28 g/mol, respectively) . This counterintuitive trend arises from the cyclopropyl ring's constrained electronic distribution and reduced hydrophobic surface area relative to freely rotating alkyl chains. The direction of the logP shift is opposite to that expected from methylene-count-based QSAR, meaning that substituting the cyclopropanesulfonamide with a straight-chain sulfonamide mid-series will simultaneously increase both molecular weight and lipophilicity, confounding standard lead-optimization heuristics [1].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = –0.96 (Fluorochem computed); XLogP3 = –0.2 (PubChem/Kuujia computed) |
| Comparator Or Baseline | N-((3-Aminocyclobutyl)methyl)methanesulfonamide (CAS 1496188-18-1): logP = –0.727 (Leyan computed). N-((3-Aminocyclobutyl)methyl)ethanesulfonamide (CAS 1487654-42-1): logP = –0.337 (Leyan computed). N-(3-Aminocyclobutyl)methanesulfonamide (CAS 1153138-20-5): logP = –0.975 (Leyan computed) |
| Quantified Difference | ΔlogP = –0.236 vs. methanesulfonamide analog; ΔlogP = –0.626 vs. ethanesulfonamide analog; ΔlogP = +0.012 vs. N-attached regioisomer (different connectivity) |
| Conditions | Computed logP values from different vendors using proprietary algorithms; cross-vendor comparison carries inherent methodological variance. Fluorochem (target), Leyan (analogs). |
Why This Matters
A 0.6 log unit difference corresponds to approximately a 4-fold difference in octanol-water partition, which can translate into meaningful changes in membrane permeability, aqueous solubility, and protein binding in derived lead compounds; procurement of the incorrect analog introduces an uncontrolled variable in SAR studies.
- [1] Kuujia. Cas no 1497036-11-9: XLogP3 –0.2, MW 204.29, TPSA 80.6 Ų. Accessed 2026-05-10. View Source
